Chlorure de 9-fluorénone-4-carbonyle

Vue d'ensemble

Description

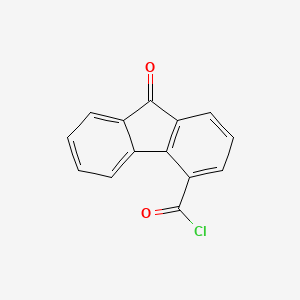

9-Fluorenone-4-carbonyl chloride is a fluorescent electrophilic reagent . It has been used to functionalize amino acids in an alkaline medium before their enantioresolution by HPLC . It has also been used in the synthesis of N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide .

Chemical Reactions Analysis

9-Fluorenone-4-carbonyl chloride reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives suitable for sensitive and efficient chromatographic determination and resolution .

Applications De Recherche Scientifique

Synthèse de dérivés du fluorène

Ce composé sert de matière première pour la synthèse de divers dérivés du fluorène. Par exemple, il a été utilisé dans la synthèse de N-(2-hydroxyéthyl)-9-oxo-9H-fluorène-4-carboxamide . Ces dérivés sont importants dans le développement de nouveaux matériaux avec des applications potentielles en électronique organique et en photonique.

Réactif électrophile fluorescent

En tant que réactif électrophile fluorescent, le chlorure de 9-fluorénone-4-carbonyle peut être utilisé en microscopie et en spectroscopie de fluorescence. Cette application est précieuse pour les études biologiques où la visualisation des composants cellulaires et des processus est requise .

Mécanisme D'action

Target of Action

The primary target of 9-Fluorenone-4-carbonyl chloride (FCC) are amino acids . It is used to functionalize amino acids in an alkaline medium .

Mode of Action

FCC is a fluorescent electrophilic reagent . It reacts with both primary and secondary amino acids to produce stable and highly fluorescent derivatives . This interaction allows for sensitive and efficient chromatographic determination and resolution .

Biochemical Pathways

The biochemical pathways affected by FCC primarily involve the functionalization of amino acids. The compound’s interaction with amino acids leads to the production of stable and highly fluorescent derivatives . These derivatives are then suitable for enantioresolution by High-Performance Liquid Chromatography (HPLC) .

Result of Action

The result of FCC’s action is the production of stable and highly fluorescent derivatives of amino acids . These derivatives can be efficiently separated and determined using HPLC . This makes FCC a valuable tool in biochemical research, particularly in studies involving amino acids .

Action Environment

The action of FCC is influenced by the solvent used in the reaction. The increase in solubility of the analyte in the mobile phase seems to be responsible for this . Therefore, the choice of solvent can significantly impact the efficacy and stability of FCC’s action.

Safety and Hazards

9-Fluorenone-4-carbonyl chloride causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate the soil as the product is insoluble and sinks in water . Contact with skin, eyes, and clothing should be avoided . After handling, skin should be washed thoroughly .

Orientations Futures

Fluorenones, including 9-Fluorenone-4-carbonyl chloride, have potential applications in various domains due to their intriguing and tunable photo, as well as physico-chemical properties . They show various biological activities like antibiotics, anticancer, antiviral, and neuromodulatory, etc . Organic chemists are developing various protocols for the synthesis of fluorenones . Despite several protocols developed for their synthesis since 1931, there is no review covering their entire synthetic protocols . This review includes several classical and novel synthetic approaches for the synthesis of fluorenones . Furthermore, future directions are also given .

Propriétés

IUPAC Name |

9-oxofluorene-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCGWCQMEUASJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346171 | |

| Record name | 9-Fluorenone-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7071-83-2 | |

| Record name | 9-Fluorenone-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7071-83-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action for 9-Fluorenone-4-carbonyl chloride as a chiral derivatizing agent for amino acid enantiomers?

A1: 9-Fluorenone-4-carbonyl chloride (FCC) acts as an electrophilic reagent. [] The carbonyl chloride group (-COCl) readily reacts with the nucleophilic amino group (-NH2) present in amino acids. This reaction forms a stable amide bond, resulting in a diastereomeric derivative of the amino acid. These diastereomers, unlike enantiomers, possess different physical properties, allowing for their separation using chromatographic techniques like high-performance liquid chromatography (HPLC). []

Q2: The research mentions using a "teicoplanin phase" for enantiomeric separation. What is the role of teicoplanin in this context?

A2: Teicoplanin is a chiral selector, often used as a stationary phase in chiral chromatography. [] When incorporated into the stationary phase, it creates a chiral environment. As the derivatized amino acid enantiomers pass through the column, they interact differently with the teicoplanin based on their three-dimensional structure. This differential interaction leads to distinct retention times for each enantiomer, ultimately achieving separation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)